molecular formula C16H11ClFN7O B15102490 (4E)-4-{[(3-chloro-4-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

(4E)-4-{[(3-chloro-4-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one

Número de catálogo: B15102490
Peso molecular: 371.75 g/mol
Clave InChI: VDEPZSVLHHMPPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound (4E)-4-{[(3-chloro-4-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one is a pyrazol-3-one derivative featuring a triazolo[4,3-b]pyridazine substituent and a 3-chloro-4-fluorophenylamino-methylidene moiety. Its structural complexity arises from the conjugation of the pyrazolone core with a [1,2,4]triazolo-pyridazine ring, which is rare among analogous compounds. This hybrid architecture is hypothesized to enhance bioactivity, particularly in kinase inhibition or antimicrobial applications, due to the electron-deficient triazolo-pyridazine system and halogenated aryl group .

Propiedades

Fórmula molecular

C16H11ClFN7O

Peso molecular

371.75 g/mol

Nombre IUPAC

4-[(3-chloro-4-fluorophenyl)iminomethyl]-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-3-one

InChI

InChI=1S/C16H11ClFN7O/c1-9-11(7-19-10-2-3-13(18)12(17)6-10)16(26)25(22-9)15-5-4-14-21-20-8-24(14)23-15/h2-8,22H,1H3

Clave InChI

VDEPZSVLHHMPPD-UHFFFAOYSA-N

SMILES canónico

CC1=C(C(=O)N(N1)C2=NN3C=NN=C3C=C2)C=NC4=CC(=C(C=C4)F)Cl

Origen del producto

United States

Métodos De Preparación

The synthesis of (4E)-4-{[(3-chloro-4-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 3-chloro-4-fluoroaniline with an appropriate aldehyde to form the Schiff base intermediate. This intermediate is then cyclized with a triazolopyridazine derivative under acidic or basic conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Análisis De Reacciones Químicas

(4E)-4-{[(3-chloro-4-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles such as amines or thiols.

    Cyclization: Under specific conditions, the compound can undergo intramolecular cyclization to form new ring structures.

Actividad Biológica

The compound (4E)-4-{[(3-chloro-4-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

  • Molecular Formula : C16H15ClFN5O
  • Molecular Weight : 345.77 g/mol

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to (4E)-4-{[(3-chloro-4-fluorophenyl)amino]methylidene}-5-methyl-2-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-2,4-dihydro-3H-pyrazol-3-one have shown cytotoxic effects against various cancer cell lines. A notable study reported that a related triazole derivative demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells and 27.3 μM against human breast cancer T47D cells .

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. For example, it has been tested against α-glucosidase and shown promising results in inhibiting enzyme activity. In vitro studies indicated that certain derivatives displayed better inhibitory effects compared to standard references like acarbose .

The biological activity of the compound is likely attributed to its ability to interact with various biological targets:

  • Enzyme Interaction : The presence of the triazole and pyrazole moieties allows for effective binding with enzyme active sites.
  • Cellular Uptake : The lipophilic nature of the compound facilitates cellular uptake, enhancing its bioavailability and efficacy.

Study 1: Anticancer Activity Evaluation

A recent study explored the anticancer potential of a series of triazole derivatives similar to the target compound. The results highlighted that derivatives exhibited significant cytotoxicity against multiple cancer cell lines with varying IC50 values:

CompoundCell LineIC50 (μM)
47fHCT-1166.2
69bMCF-718.19
69cMCF-7<10

These findings suggest a correlation between structural modifications and enhanced biological activity .

Study 2: Enzyme Inhibition Assay

In another investigation focused on enzyme inhibition, derivatives were synthesized and tested for their α-glucosidase inhibitory activity:

CompoundInhibition (%)IC50 (μM)
5i8512.5
7g908.0

This study concluded that compounds with hydroxyl groups significantly enhanced inhibitory activity compared to standard inhibitors .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrazol-3-one Derivatives with Aryl-Substituted Methylidene Groups

(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one
  • Molecular Formula : C₁₃H₁₁N₃O₄, Molecular Weight : 273.24 g/mol.
  • Key Data : Melting point = 170°C, Rf = 0.7, Lipinski-compliant.
  • Structural Differences : Replaces the triazolo-pyridazine group with an acetyl substituent and a nitrobenzylidene moiety.
  • Bioactivity : Exhibits moderate antimicrobial activity but lower metabolic stability due to the nitro group’s redox sensitivity .
(4E)-2-(4-Chlorophenyl)-4-{[(4-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one
  • Molecular Formula : C₁₈H₁₄ClFN₃O, Molecular Weight : 358.78 g/mol.
  • Key Data : Similar pyrazol-3-one core but lacks the triazolo-pyridazine ring.
  • Structural Differences: Substitutes the 3-chloro-4-fluorophenyl group with a 4-fluorophenylamino-methylidene and a 4-chlorophenyl at position 2.
  • Bioactivity : Enhanced solubility compared to the target compound due to reduced molecular complexity, but weaker kinase inhibition .
4-{[(1E)-1-(2-Hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one
  • Key Data : Features a dihydro-pyrazol-3-one core with a hydroxy-methoxybenzylidene group.
  • Structural Differences : The absence of a triazolo-pyridazine ring and inclusion of polar hydroxyl/methoxy groups improve water solubility but reduce membrane permeability .

Triazolo-Pyridazine and Hybrid Analogues

4-(4-Chlorophenyl)-6-(4-methoxyphenyl)-3-{3-[5-(4-methoxyphenyl)pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-1H-1,2,4-triazol-5-yl}pyridin-2-amine
  • Key Data : Combines pyrrolo-thiazolo-pyrimidine and triazole systems.
  • Structural Differences : Larger heterocyclic framework with a pyrrolo-thiazolo-pyrimidine core instead of pyrazol-3-one.
  • Bioactivity : Demonstrates potent antiproliferative activity but poor oral bioavailability due to high molecular weight (>600 g/mol) .
3-(4-(4-(Dimethylamino)phenyl)-1H-1,2,3-triazol-1-yl)-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile
  • Key Data: Triazole-pyrazole hybrid with a dimethylaminophenyl group.
  • Structural Differences: Lacks the pyridazine ring and methylideneamino linker.
  • Bioactivity : Moderate antifungal activity with improved synthetic accessibility .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Weight (g/mol) Core Structure Substituents Bioactivity Highlights Lipinski Compliance
Target Compound ~420 (estimated) Pyrazol-3-one + triazolo-pyridazine 3-Chloro-4-fluorophenylamino-methylidene, 5-methyl Hypothesized kinase inhibition Likely non-compliant
(4E)-2-acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one 273.24 Pyrazol-3-one Acetyl, 2-nitrobenzylidene Antimicrobial Yes
(4E)-2-(4-Chlorophenyl)-4-{[(4-fluorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one 358.78 Pyrazol-3-one 4-Chlorophenyl, 4-fluorophenylamino-methylidene Moderate kinase inhibition Borderline
4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one ~330 (estimated) Dihydro-pyrazol-3-one Hydroxy-methoxybenzylidene Antioxidant Yes

Research Findings and Implications

Bioactivity and Mechanism

  • The target compound’s triazolo-pyridazine group is associated with enhanced binding to ATP pockets in kinases, as seen in structurally related inhibitors .

Pharmacokinetic Considerations

  • The compound’s high molecular weight (~420 g/mol) and polar surface area (>100 Ų) likely result in poor oral bioavailability, necessitating prodrug strategies or formulation optimization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.